5-(Azidomethyl)-2-methylpyrimidine
Overview
Description
5-(Azidomethyl)-2’-deoxyuridine is a click chemistry reagent containing an azide group . The azide function is widely used for coupling to alkyne-containing fragments via the renowned Click reaction . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.
Chemical Reactions Analysis
Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .
Physical And Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy .
Scientific Research Applications
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Synthesis of Various Heterocycles
- Field : Organic Chemistry
- Application : Azides are used in the synthesis of various heterocycles . They can be used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .
- Methods : The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . The synthetic methods of organic azides are grouped into different categories .
- Results : This method allows for the synthesis of various heterocycles from organic azides .
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Bioorthogonal Labeling and Functionalization
- Field : Biochemistry
- Application : Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
- Methods : Various methods have been developed for the synthesis of azide-modified nucleoside derivatives . These include the introduction of azido groups at the sugar residue or nucleobase .
- Results : These azide-modified nucleosides can be incorporated into oligonucleotides and cellular RNAs, and used in azide-alkyne cycloadditions for labelling and functionalization .
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Labelling of DNA and RNA in Cellular Environment
- Field : Chemical Biology
- Application : Azide-modified nucleosides, such as 5-(azidomethyl)-2′-deoxyuridine, are used for labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry .
- Methods : The labelling is achieved by the use of bioorthogonal cycloaddition chemistry . There are three types of copper-free cycloadditions used for nucleic acid labelling in the cellular environment: (i) the ring-strain promoted azide–alkyne cycloaddition (SPAAC), (ii) the “photoclick” 1,3-dipolar cycloadditions, and (iii) the Diels–Alder reactions with inverse electron demand (iEDDA) .
- Results : This method allows for the labelling of DNA and RNA in situ or in vivo, i.e., in the cellular environment, in fixed or in living cells .
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Synthesis of Azide-Modified Nucleosides
- Field : Synthetic Chemistry
- Application : Azide-modified nucleosides are synthesized for use in bioorthogonal labelling and functionalization .
- Methods : Various methods have been developed for the synthesis of azide-modified nucleoside derivatives . These include the introduction of azido groups at the sugar residue or nucleobase .
- Results : These azide-modified nucleosides can be incorporated into oligonucleotides and cellular RNAs, and used in azide-alkyne cycloadditions for labelling and functionalization .
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Generation of Nitrogen-Centered Radicals
- Field : Chemical Biology
- Application : Azido-modified nucleosides, such as 5-(azidomethyl)-2′-deoxyuridine, are used for the generation of nitrogen-centered radicals . These radicals play an important role in chemical biology and cellular signaling .
- Methods : Nitrogen-centered radicals are generated via homolytic cleavage, reductive/oxidative conditions, and proton-coupled electron transfer (PCET) methods .
- Results : The nitrogen-centered radicals derived from azidonucleosides have shown significant promise in their application as radiosensitizers for increasing the efficacy of tumor radiochemotherapy .
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Use as Radiosensitizers
- Field : Radiochemotherapy
- Application : 5-(azidomethyl)-2′-deoxyuridine has demonstrated effective radiosensitization in EMT6 tumor cells in the presence or absence of oxygen .
- Methods : The azidonucleosides are used as radiosensitizers to increase the efficacy of tumor radiochemotherapy .
- Results : The use of 5-(azidomethyl)-2′-deoxyuridine as a radiosensitizer has shown to be effective in increasing the efficacy of tumor radiochemotherapy .
Future Directions
properties
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-2-methylpyrimidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.